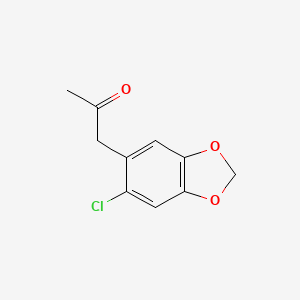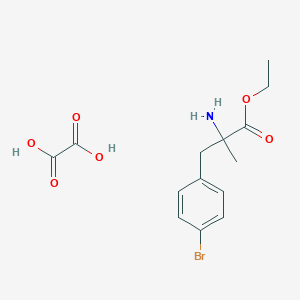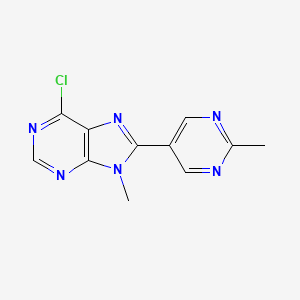
4,6-Dibromo-3-chloro-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-3-chloro-2-methylphenol is an organic compound with the molecular formula C7H5Br2ClO It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and methyl groups attached to a phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-chloro-2-methylphenol typically involves the bromination and chlorination of 2-methylphenol (o-cresol). The process can be carried out in the presence of bromine and chlorine under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of appropriate catalysts and reaction conditions can optimize yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-3-chloro-2-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-3-chloro-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives may be studied for their biological activity, including antimicrobial and antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-3-chloro-2-methylphenol involves its interaction with various molecular targets. The halogen atoms can enhance its reactivity and binding affinity to specific enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the bromine atoms.
2,6-Dibromo-4-methylphenol: Another halogenated phenol with bromine atoms at different positions.
Uniqueness
4,6-Dibromo-3-chloro-2-methylphenol is unique due to the specific arrangement of halogen atoms and the methyl group on the phenolic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H5Br2ClO |
|---|---|
Molekulargewicht |
300.37 g/mol |
IUPAC-Name |
4,6-dibromo-3-chloro-2-methylphenol |
InChI |
InChI=1S/C7H5Br2ClO/c1-3-6(10)4(8)2-5(9)7(3)11/h2,11H,1H3 |
InChI-Schlüssel |
AEKHFLBALICTKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1Cl)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B14027428.png)
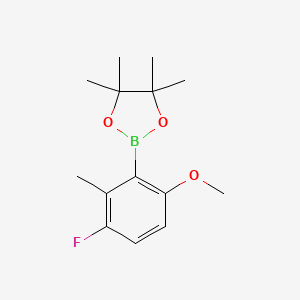
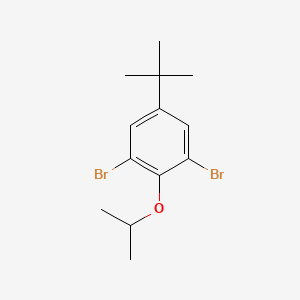

![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[azetidine-3,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14027452.png)


![7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14027472.png)

